{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
Description
The compound {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol (hereafter referred to as the "target compound") is a cyclopentanol derivative featuring a 1,4-dimethylpyrazole moiety and an aminoethyl side chain. Its structure combines a rigid cyclopentyl backbone with a heterocyclic pyrazole ring, which may confer unique physicochemical and biological properties. This article compares the target compound with structurally related molecules, focusing on substituent effects, synthesis pathways, and functional attributes.
Properties
Molecular Formula |
C13H23N3O |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
[1-[2-amino-1-(2,4-dimethylpyrazol-3-yl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C13H23N3O/c1-10-8-15-16(2)12(10)11(7-14)13(9-17)5-3-4-6-13/h8,11,17H,3-7,9,14H2,1-2H3 |
InChI Key |
MRUONMSPNGXMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino group and the cyclopentyl ring. The final step involves the addition of the methanol group under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its versatility allows for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
{1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
This analog (CAS: 2060051-60-5) replaces the 1,4-dimethylpyrazole in the target compound with a 1-propylpyrazole group . Key differences include:
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives
describes pyrazole-based compounds with hydroxy and amino substituents, such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone . Such differences may redirect biological activity toward kinase inhibition or antimicrobial applications.
Cyclohexanol vs. Cyclopentanol Backbones
1-[2-Amino-1-(4-Methoxyphenyl)ethyl]cyclohexanol
This compound () replaces the cyclopentyl ring with cyclohexanol and substitutes pyrazole with a 4-methoxyphenyl group . Key contrasts include:
- Substituent Impact : The methoxyphenyl group introduces aromaticity and hydrogen-bonding capacity, differing from the heterocyclic pyrazole’s electron-rich nature.
- Applications : This compound is a precursor to venlafaxine (an antidepressant), highlighting how backbone and substituent choices dictate therapeutic targets.
Triazole-Containing Cyclopentanol Derivatives
Metconazole and Triticonazole
These agrochemicals () share the cyclopentanol core but replace pyrazole with 1,2,4-triazole and chlorophenyl groups . Notable distinctions:
- Functional Groups : Triazole rings enhance metal-binding capacity (critical for antifungal activity).
- Lipophilicity : Chlorophenyl substituents increase hydrophobicity, optimizing membrane penetration in plant pathogens.
- Applications : Both are fungicides, whereas the target compound’s pyrazole-amine structure may favor neurological or metabolic targeting.
Heterocyclic Variants with Tetrazole and Thiophene Moieties
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
This compound () incorporates tetrazole-thioether and phenyl groups . Unlike the target compound:
- Biological Targets : Such structures are often explored as protease inhibitors or antimicrobials.
Comparative Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
